2-Phenylspiro[cyclopropane-1,9'-fluorene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylspiro[cyclopropane-1,9’-fluorene] is a spiro compound characterized by a cyclopropane ring fused to a fluorene moiety with a phenyl group attached to the cyclopropane ring Spiro compounds are known for their unique three-dimensional structures, which impart distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylspiro[cyclopropane-1,9’-fluorene] can be achieved through several methods. One common approach involves the Corey–Chaykovsky reaction, where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield the desired spiro compound with a yield of approximately 70% . Another method involves photochemical reactions, such as the [1 + 2] cycloaddition of olefins with carbenes, which can also produce spiro cyclopropanes .
Industrial Production Methods
While specific industrial production methods for 2-Phenylspiro[cyclopropane-1,9’-fluorene] are not well-documented, the general principles of spiro compound synthesis can be applied. These methods typically involve large-scale reactions using optimized conditions to maximize yield and purity. Industrial production may also incorporate continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Phenylspiro[cyclopropane-1,9’-fluorene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spiro structure or the attached phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or fluorene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-Phenylspiro[cyclopropane-1,9’-fluorene] has several scientific research applications:
Organic Electronics: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Medicinal Chemistry: Spiro compounds, including 2-Phenylspiro[cyclopropane-1,9’-fluorene], are investigated for their potential as pharmaceutical agents due to their ability to interact with biological targets.
Material Science: The compound’s stability and electronic properties make it suitable for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-Phenylspiro[cyclopropane-1,9’-fluorene] depends on its application. In organic electronics, the compound’s spiro structure facilitates efficient charge transport and light emission. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: This compound shares a similar spiro structure but with a xanthene moiety instead of a cyclopropane ring.
Spiro[cyclopropane-1,2’-steroids]: These compounds have a cyclopropane ring fused to steroid structures and exhibit different biological activities.
Uniqueness
2-Phenylspiro[cyclopropane-1,9’-fluorene] is unique due to its specific combination of a cyclopropane ring and a fluorene moiety with a phenyl group. This structure imparts distinct electronic and steric properties, making it valuable for applications in organic electronics and medicinal chemistry.
Properties
CAS No. |
10423-18-4 |
---|---|
Molecular Formula |
C21H16 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
2-phenylspiro[cyclopropane-1,9'-fluorene] |
InChI |
InChI=1S/C21H16/c1-2-8-15(9-3-1)20-14-21(20)18-12-6-4-10-16(18)17-11-5-7-13-19(17)21/h1-13,20H,14H2 |
InChI Key |
NOMUAGAGFBFUDX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C12C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.